rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide
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Overview
Description
rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide: is a metabolite of (S)-Efavirenz, which is a non-nucleoside HIV-1 reverse transcriptase inhibitor . This compound is characterized by its molecular formula C20H17ClF3NO9 and a molecular weight of 507.8 g/mol . It is primarily used in scientific research and is not intended for clinical diagnosis or treatment .
Preparation Methods
The synthesis of rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide involves multiple steps, starting from Efavirenz. The synthetic route typically includes the hydroxylation of Efavirenz followed by glucuronidation. The reaction conditions often involve the use of specific enzymes or chemical catalysts to facilitate these transformations .
Chemical Reactions Analysis
rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Scientific Research Applications
rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference material for studying the metabolic pathways of Efavirenz.
Biology: Researchers use it to understand the biological effects and interactions of Efavirenz metabolites.
Medicine: It aids in the development of new therapeutic strategies for HIV treatment.
Industry: The compound is used in the quality control and standardization of pharmaceutical products
Mechanism of Action
The mechanism of action of rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide involves its interaction with HIV-1 reverse transcriptase. By binding to this enzyme, it inhibits the replication of the HIV virus. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are primarily related to the inhibition of viral DNA synthesis .
Comparison with Similar Compounds
Similar compounds to rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide include other Efavirenz metabolites such as:
- 7,14-Dihydroxy Efavirenz 7-O-β-D-Glucuronide
- Efavirenz 8-Hydroxy Glucuronide These compounds share similar metabolic pathways but differ in their specific hydroxylation and glucuronidation patterns. This compound is unique due to its specific hydroxylation at the 7th position and subsequent glucuronidation .
Properties
CAS No. |
1702668-46-9 |
---|---|
Molecular Formula |
C₂₀H₁₇ClF₃NO₉ |
Molecular Weight |
507.8 |
Synonyms |
6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-oxo-4-(trifluoromethyl)-2H-3,1-benzoxazin-7-yl β-D-Glucopyranosiduronic Acid_x000B_ |
Origin of Product |
United States |
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